molecular formula C6H12Cl2O B1337499 2,2-Bis(chloromethyl)butan-1-ol CAS No. 5381-54-4

2,2-Bis(chloromethyl)butan-1-ol

Cat. No.: B1337499
CAS No.: 5381-54-4
M. Wt: 171.06 g/mol
InChI Key: BIFYPMIIDSCISR-UHFFFAOYSA-N
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Description

2,2-Bis(chloromethyl)butan-1-ol is an organic compound with the molecular formula C6H12Cl2O It is a chlorinated alcohol, characterized by the presence of two chloromethyl groups attached to the second carbon of a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(chloromethyl)butan-1-ol typically involves the chlorination of butan-1-ol derivatives. One common method is the reaction of butan-1-ol with formaldehyde and hydrochloric acid, which introduces the chloromethyl groups at the second carbon position. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(chloromethyl)butan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction Reactions: The chloromethyl groups can be reduced to form the corresponding methyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents, such as dimethyl sulfoxide or acetonitrile, at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and amine derivatives.

    Oxidation Reactions: Products include ketones and aldehydes.

    Reduction Reactions: Products include methyl-substituted butanols.

Scientific Research Applications

2,2-Bis(chloromethyl)butan-1-ol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: It is used in the preparation of cross-linked polymers and resins.

    Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industrial Applications: It is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2,2-Bis(chloromethyl)butan-1-ol involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups are highly reactive, making the compound a versatile intermediate in various chemical reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and solubility.

Molecular Targets and Pathways

In biological systems, this compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(bromomethyl)butan-1-ol: Similar structure but with bromine atoms instead of chlorine.

    2,2-Bis(methyl)butan-1-ol: Lacks the halogen atoms, making it less reactive.

    2,2-Bis(chloromethyl)propan-1-ol: Similar structure but with a shorter carbon chain.

Uniqueness

2,2-Bis(chloromethyl)butan-1-ol is unique due to the presence of two chloromethyl groups, which confer high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and industrial applications, where such reactivity is often desired.

Properties

IUPAC Name

2,2-bis(chloromethyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl2O/c1-2-6(3-7,4-8)5-9/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFYPMIIDSCISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452064
Record name 1-Butanol, 2,2-bis(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5381-54-4
Record name 1-Butanol, 2,2-bis(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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